Method Equivalence: HMMPS vs. F-DAOS for Serum Creatinine Measurement
In a direct method comparison following CLSI EP-9A guidelines, the HMMPS-based creatinine assay was evaluated against the F-DAOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxy-4-fluoroaniline) method using patient serum samples [1]. Both methods employ a creatininase-HMMPS or creatininase-F-DAOS enzymatic cascade culminating in a Trinder reaction, but the chromogenic substrates differ in aromatic substitution pattern [1].
| Evidence Dimension | Method correlation (Pearson r) for serum creatinine quantification |
|---|---|
| Target Compound Data | HMMPS-based creatininase enzymatic method |
| Comparator Or Baseline | F-DAOS-based creatininase enzymatic method |
| Quantified Difference | r = 0.9999 (essentially identical quantitative results) |
| Conditions | Serum samples analyzed per CLSI EP-9A protocol; clinical laboratory setting |
Why This Matters
For procurement, this head-to-head data demonstrates that HMMPS can be substituted for F-DAOS in validated creatinine assays without altering analytical accuracy, thereby justifying purchasing decisions based on cost, availability, or supply chain continuity.
- [1] Zhu, X. et al. Comparison and Methodological Performance Evaluation of Two Different Chromogenic Substrates for Enzymatic Serum Creatinine Determination. Proceedings of the 2012 Zhejiang Provincial Laboratory Medicine Academic Conference, 2012. View Source
